molecular formula C16H18BrN3O B2771231 5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide CAS No. 303031-60-9

5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide

Cat. No.: B2771231
CAS No.: 303031-60-9
M. Wt: 348.244
InChI Key: KSIALZPYXZNNJA-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a carboxamide group at the 3rd position, and a 4-(diethylamino)phenyl group attached to the nitrogen atom of the carboxamide. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Future Directions

The future directions for research on 5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide could involve exploring its potential biological activities, similar to those observed for imidazole derivatives . Additionally, further studies could focus on optimizing its synthesis and improving its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide typically involves the following steps:

    Bromination: The pyridine ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Carboxylation: The brominated pyridine is then subjected to carboxylation to introduce the carboxamide group at the 3rd position. This can be achieved using carbon dioxide under high pressure and temperature.

    Amidation: The final step involves the reaction of the carboxylated pyridine with 4-(diethylamino)aniline to form the desired compound. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide
  • 5-fluoro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide
  • 5-iodo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide

Uniqueness

5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c1-3-20(4-2)15-7-5-14(6-8-15)19-16(21)12-9-13(17)11-18-10-12/h5-11H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIALZPYXZNNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977140
Record name 5-Bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6156-43-0
Record name 5-Bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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